N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is known for its versatility in various chemical reactions. The compound’s structure includes a brominated aromatic ring and a propoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-propoxyphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-propoxyphenyl.
Condensation: The brominated compound is then reacted with 2-methyl-5-(propan-2-yl)phenoxyacetic acid hydrazide under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazides.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazide functional group.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The brominated aromatic ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both a brominated aromatic ring and a propoxy group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C22H27BrN2O3 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H27BrN2O3/c1-5-10-27-20-9-8-19(23)11-18(20)13-24-25-22(26)14-28-21-12-17(15(2)3)7-6-16(21)4/h6-9,11-13,15H,5,10,14H2,1-4H3,(H,25,26)/b24-13+ |
InChI Key |
WYASBDRXBOUFFA-ZMOGYAJESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C |
Origin of Product |
United States |
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